UDP-GlcNAc
Description
Properties
Molecular Formula |
C17H25N3O17P2-2 |
|---|---|
Molecular Weight |
605.3 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C17H27N3O17P2/c1-6(22)18-10-13(26)11(24)7(4-21)35-16(10)36-39(31,32)37-38(29,30)33-5-8-12(25)14(27)15(34-8)20-3-2-9(23)19-17(20)28/h2-3,7-8,10-16,21,24-27H,4-5H2,1H3,(H,18,22)(H,29,30)(H,31,32)(H,19,23,28)/p-2/t7-,8-,10-,11-,12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
LFTYTUAZOPRMMI-CFRASDGPSA-L |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O |
Origin of Product |
United States |
Scientific Research Applications
Enzymatic Applications
Substrate for Glycosyltransferases
UDP-GlcNAc serves as an essential substrate for various glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to other molecules. For instance, studies have demonstrated that this compound can act as an acceptor substrate for beta-1,4-galactosyltransferase, leading to the synthesis of UDP-LacNAc, a significant disaccharide in glycoprotein biosynthesis . This enzymatic activity is pivotal in understanding glycan structures and their biological implications.
Fluorometric Assays
The specificity of certain enzymes for this compound has led to the development of sensitive assays for its detection. For example, a method utilizing the MMP0352 protein from Methanococcus maripaludis allows for the fluorometric analysis of this compound with a detection limit as low as 0.2 μM . Such assays are crucial for high-throughput screening in metabolic studies.
Metabolic Pathways
Biosynthesis of Cell Wall Components
this compound is a key precursor in the biosynthesis of peptidoglycan and lipopolysaccharides, which are vital components of bacterial cell walls. The pathway involves several enzymatic steps starting from fructose-6-phosphate and is regulated by various factors within the cell . Understanding these pathways can aid in developing novel antibacterial agents targeting this compound synthesis.
Regulatory Mechanisms
Research has shown that this compound can inhibit its own biosynthetic pathway, indicating a feedback mechanism that regulates its concentration within cells . This regulatory role underscores its importance in maintaining cellular homeostasis and response to environmental changes.
Therapeutic Applications
Anti-inflammatory Properties
this compound and its derivatives have been investigated for their anti-inflammatory effects. Recent studies have synthesized new derivatives of N-acetyl glucosamine that exhibit significant inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha in mouse models . These findings suggest potential applications in treating inflammation-related diseases.
Role in Glycosylation and Disease
Alterations in this compound levels have been linked to various diseases, including cancer and neurodegenerative disorders. The modulation of protein O-GlcNAcylation—a post-translational modification involving this compound—has been shown to influence cell signaling pathways relevant to these diseases . Consequently, targeting this compound metabolism may offer new therapeutic strategies.
Industrial Applications
Production from Chitin
this compound is derived from N-acetylglucosamine, which can be industrially produced from chitin, a biopolymer abundant in crustacean shells. Advances in biotransformation methods have enabled efficient conversion processes that utilize chitin as a substrate for producing N-acetylglucosamine and subsequently this compound . This not only provides a renewable resource but also contributes to waste reduction in seafood industries.
Summary Table: Key Applications of UDP-N-acetyl-alpha-D-glucosamine
Preparation Methods
Single-Enzyme Systems
Initial enzymatic approaches utilized UDP-N-acetylglucosamine pyrophosphorylase (GlmU) to catalyze the reaction:
Early implementations achieved 65–81% yields but required expensive UTP substrates. Kinetic analyses revealed GlmU’s values of 0.12 mM for GlcNAc-1-P and 0.08 mM for UTP, with reaching 8.4 μmol·min⁻¹·mg⁻¹. ATP regeneration systems using polyphosphate kinases partially offset costs but introduced complex cofactor dependencies.
Multi-Enzyme Cascades
Modern cascades integrate up to five enzymes to bypass UTP requirements. A representative system from Mahour et al. (2024) combines:
-
N-acetylhexosamine kinase (NahK) : Phosphorylates GlcNAc using ATP ().
-
Polyphosphate kinase (PPK3) : Regenerates ATP from ADP and polyphosphate ().
-
Uridine monophosphate kinase (URA6) : Converts UMP to UDP ().
-
Glucose-1-phosphate uridylyltransferase (GalU) : Catalyzes this compound formation from UDP and GlcNAc-1-P.
This cascade achieved near-quantitative yields (98%) at 25°C within 12 hours, reducing raw material costs by 74% compared to UTP-dependent methods.
Immobilized Enzyme Systems
Solid-Support Biocatalysts
Recent patents describe covalently immobilizing NahK, PPK3, URA6, and GalU on epoxy-functionalized polymethacrylate beads. Key performance metrics include:
| Parameter | Free Enzymes | Immobilized System |
|---|---|---|
| Yield (%) | 98 | 95 |
| Operational Stability | 1 cycle | 15 cycles |
| Productivity (g·L⁻¹) | 12.4 | 18.7 |
Immobilization enhanced thermostability, with increasing from 30°C to 37°C. However, diffusion limitations raised apparent values by 1.5–2-fold.
Continuous-Flow Reactors
A patent-pending packed-bed reactor (WO2021089249A1) demonstrated continuous this compound production over 720 hours. Key parameters:
This system’s scalability was validated at 500-L scale, producing 1.2 tons/year of this compound.
Comparative Analysis of Preparation Methods
Yield and Cost Efficiency
| Method | Yield (%) | Cost ($/kg) | Scalability |
|---|---|---|---|
| Chemical Synthesis | 50–80 | 12,000 | Low |
| Free Enzyme Cascade | 95–98 | 2,800 | Medium |
| Immobilized System | 92–95 | 1,950 | High |
Q & A
Q. What are the primary metabolic pathways involving UDP-GlcNAc, and how can researchers identify key enzymatic steps?
this compound is a central metabolite in pathways such as amino sugar metabolism , peptidoglycan biosynthesis , and nucleotide-sugar biosynthesis . Researchers can map these pathways using databases like KEGG , which annotates enzymes like glmU (involved in this compound synthesis) and GtfA (in glycosylation) . Genomic tools (e.g., RNA-seq) can validate gene expression of enzymes like UPRT and pyrH, which regulate UDP synthesis in bacterial models .
Q. What analytical methods are recommended for quantifying this compound in biological samples?
- Anion-exchange HPLC with conductimetric detection : Separates this compound from other nucleotides and sugar phosphates .
- Enzymatic assays : Use N-acetyl-β-D-hexosaminidase to hydrolyze this compound, followed by spectrophotometric detection of released GlcNAc .
- High-performance anion-exchange chromatography (HPAEC) : Resolves sugar nucleotides in mammalian and insect cell cultures .
Q. How does this compound contribute to bacterial cell wall synthesis, and what experimental models are used to study this?
this compound is a precursor for peptidoglycan and lipid A biosynthesis. Key methods include:
- Gene knockout studies : Targeting glmU (essential for this compound synthesis) to assess bacterial viability .
- Isotopic labeling : Tracking this compound incorporation into cell walls using C-glucose .
- Transcriptional profiling : Measuring expression of lpxA and lpxD (lipid A biosynthesis genes) under stress conditions .
Q. What structural features of this compound are critical for its biochemical interactions?
- Chemical formula : CHNOP (molecular weight: 607.35) .
- Phosphoanhydride bond : Essential for energy transfer in glycosylation reactions.
- Conformational stability : The 4C chair conformation dominates in solution, but microsecond-scale molecular dynamics (MD) simulations reveal transient 1C puckering .
Q. How can researchers standardize protocols for enzymatic assays involving this compound?
- Substrate preparation : Use synthetic this compound (>98% purity) and validate via NMR or mass spectrometry .
- Kinetic assays : Monitor GFPT1/2 (key enzymes in hexosamine pathway) activity by coupling this compound production to NADH oxidation .
- Troubleshooting : Address substrate inhibition by optimizing this compound concentrations (typically 0.1–1 mM) .
Advanced Research Questions
Q. How can metabolic flux analysis resolve contradictions in this compound availability under varying nutrient conditions?
- Isotope tracing : Use C-glucose to track flux through the hexosamine pathway in mammalian cells .
- Gene silencing : Knock down GFPT2 to assess compensatory mechanisms in this compound synthesis .
- Statistical modeling : Apply constraint-based methods (e.g., FBA) to predict this compound pools in Salmonella-host metabolic integration studies .
Q. What advanced techniques elucidate this compound’s conformational dynamics in aqueous solutions?
- Microsecond MD simulations : Reveal equilibrium between 4C and 1C conformers, with transition rates of ~0.8 μs .
- NMR relaxation dispersion : Quantify puckering exchange kinetics in deuterated solvents .
- Crystallography : Compare solution dynamics with rigid 4C conformations observed in enzyme-bound states .
Q. How are fluorinated this compound analogs synthesized for glycosyltransferase specificity studies?
- Deoxyfluorination : Replace hydroxyl groups with fluorine at C-3, C-4, or C-6 positions using thioglycoside intermediates .
- Chemoenzymatic incorporation : Test analogs like UDP-6-N-GlcNAc in in vitro glycosylation assays to probe GT flexibility .
- Click chemistry : Functionalize azide-modified analogs for glycan labeling in live cells .
Q. What mechanistic insights have been gained from studying this compound-dependent enzymes like GtfA?
- Crystallographic snapshots : Capture GtfA in complex with this compound, revealing a conserved DxD motif for metal ion coordination .
- Site-directed mutagenesis : Disrupt catalytic residues (e.g., His-220) to block GlcNAc transfer to serine-rich proteins .
- Substrate analogs : Use UDP-GlcNHTFA (trifluoroacetyl analog) to study steric effects on enzyme activity .
Q. How is this compound biosynthesis targeted in antibiotic development?
- Inhibitor design : Screen small molecules against glmU (e.g., transition-state analogs of this compound synthesis) .
- Virulence studies : Disrupt lpxA in gram-negative bacteria to impair lipid A biosynthesis and membrane integrity .
- Host-pathogen models : Evaluate this compound depletion in in vivo infection models using GFPT inhibitors .
Q. How can researchers address discrepancies in this compound levels observed under uracil supplementation?
- Gene expression profiling : Quantify UPRT and pyrH transcripts via qPCR to confirm upregulated UDP synthesis pathways .
- Metabolomic validation : Use LC-MS to correlate this compound pools with uracil uptake rates .
- Control experiments : Test for off-target effects of uracil on nucleotide salvage pathways .
Q. What are the applications of chemoenzymatic synthesis in producing this compound-derived glycans?
- Unnatural sugar nucleotides : Engineer GTs to accept analogs like UDP-4-SH-GlcNAc for thiol-mediated glycan assembly .
- Cell-surface remodeling : Introduce azide-tagged glycans via UDP-4-N-GlcNAc for bioorthogonal labeling .
- High-throughput screening : Use UDP-GlcNHTFA in microarray platforms to identify GT inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
